molecular formula C6H4Cl3N B12958181 2,4-Dichloro-3-(chloromethyl)pyridine

2,4-Dichloro-3-(chloromethyl)pyridine

Cat. No.: B12958181
M. Wt: 196.5 g/mol
InChI Key: JGVOJIWYJGVHLH-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms in the pyridine ring enhances the compound’s reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-(chloromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced chlorination techniques and catalysts helps in achieving efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Less chlorinated pyridine derivatives.

Scientific Research Applications

2,4-Dichloro-3-(chloromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chlorine atoms and the chloromethyl group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-(chloromethyl)pyridine
  • 2,5-Dichloro-3-(chloromethyl)pyridine
  • 2,6-Dichloro-3-(chloromethyl)pyridine

Uniqueness

2,4-Dichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

IUPAC Name

2,4-dichloro-3-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Cl3N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2

InChI Key

JGVOJIWYJGVHLH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CCl)Cl

Origin of Product

United States

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